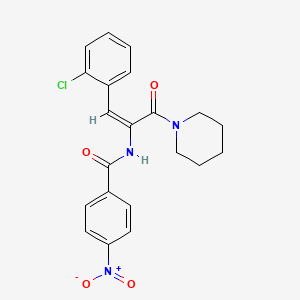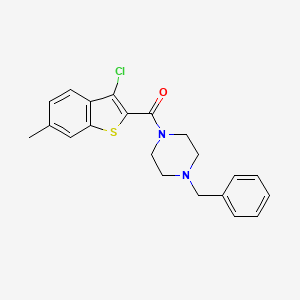![molecular formula C20H19N5O2 B11117372 2-isopropyl-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11117372.png)
2-isopropyl-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopropyl-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolo[4,3-a]pyridine moiety, which is known for its significant pharmacological and therapeutic roles . The compound’s unique structure makes it a valuable candidate for various scientific research applications, particularly in the fields of medicinal chemistry and drug development.
Preparation Methods
The synthesis of 2-isopropyl-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide involves several steps. One common synthetic route includes the cyclization of chloroethynylphosphonates with commercially available N-unsubstituted 2-hydrazinylpyridines . The reaction conditions typically involve the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques.
Industrial production methods for this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
2-isopropyl-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, the compound can undergo oxidation to form corresponding oxo derivatives, which may exhibit different pharmacological properties. Reduction reactions can lead to the formation of reduced analogs with altered biological activities. Substitution reactions, on the other hand, can introduce different functional groups into the molecule, thereby modifying its chemical and biological properties .
Scientific Research Applications
2-isopropyl-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets . The compound’s unique structure allows it to act as a ligand for numerous receptors, making it a valuable tool for drug discovery and development.
In biology, the compound is used to study biochemical mechanisms and pathways. Its ability to modulate specific molecular targets makes it a useful probe for investigating cellular processes and signaling pathways . Additionally, the compound’s antibacterial and antifungal properties are of interest in the development of new antimicrobial agents .
In the industrial sector, the compound is utilized as a building block for the synthesis of more complex molecules. Its versatility in chemical reactions makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-isopropyl-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s triazolo[4,3-a]pyridine moiety is known to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
The compound’s ability to interact with receptors, such as G-protein-coupled receptors (GPCRs), allows it to influence cellular signaling pathways. By binding to these receptors, the compound can activate or inhibit downstream signaling cascades, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
2-isopropyl-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide can be compared with other similar compounds, such as 3-methylphosphonylated [1,2,4]triazolo[4,3-a]pyridines and 1-methylphosphonylated [1,2,4]triazolo[3,4-a]isoquinolines . These compounds share similar structural features but differ in their functional groups and pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile and valuable tool in scientific research .
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-oxo-2-propan-2-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-13(2)25-12-16(14-7-3-4-8-15(14)20(25)27)19(26)21-11-18-23-22-17-9-5-6-10-24(17)18/h3-10,12-13H,11H2,1-2H3,(H,21,26) |
InChI Key |
YZAOPJSHFMRXPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Azepan-1-yl[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]methanone](/img/structure/B11117291.png)

![2-(4-bromophenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11117308.png)
![2,2'-[ethane-1,2-diylbis(iminopropane-3,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11117316.png)
![Ethyl 4-{[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11117324.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine](/img/structure/B11117334.png)
![4-[(cyclohexylcarbonyl)amino]-N-undecylbenzamide](/img/structure/B11117341.png)

![N'-[(1E)-1-(Furan-2-YL)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11117352.png)

![Ethyl 2-[(cyclohexylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B11117374.png)
![Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B11117387.png)
